3-ethyl-2,4-dioxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-2,4-dioxopentanoic acid is an organic compound that belongs to the class of α-ketocarboxylic acids It is characterized by the presence of two keto groups at the 2 and 4 positions and an ethyl group at the 3 position of the pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3-ethyl-2,4-dioxopentanoic acid can be synthesized through the reaction of 4-acetyl-5-(1-naphthyl)furan-2,3-dione with various nitrogenous nucleophiles. The reaction typically involves the use of oxalyl chloride to prepare the intermediate compound, which then reacts with the nucleophiles under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2,4-dioxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the keto groups or the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-ethyl-2,4-dioxopentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-2,4-dioxopentanoic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophiles in the body to form covalent bonds. This can lead to the modulation of enzyme activities, signaling pathways, and other cellular processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
3-ethyl-2,4-dioxopentanoic acid can be compared with other similar compounds, such as:
2,4-dioxopentanoic acid: Lacks the ethyl group at the 3 position, resulting in different chemical properties and reactivity.
3-methyl-2,4-dioxopentanoic acid: Has a methyl group instead of an ethyl group, leading to variations in its chemical behavior and applications.
2,4-dioxopentanedioic acid: Contains two carboxylic acid groups, making it more acidic and reactive in different chemical environments.
Properties
Molecular Formula |
C7H10O4 |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
3-ethyl-2,4-dioxopentanoic acid |
InChI |
InChI=1S/C7H10O4/c1-3-5(4(2)8)6(9)7(10)11/h5H,3H2,1-2H3,(H,10,11) |
InChI Key |
SAVSPYNBEDNWBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.